Product packaging for Formyl bromide(Cat. No.:CAS No. 7726-11-6)

Formyl bromide

Cat. No.: B13796005
CAS No.: 7726-11-6
M. Wt: 108.92 g/mol
InChI Key: AIFARXRIYKCEEV-UHFFFAOYSA-N
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Description

Contextualization within Reactive Organic Intermediates

Reactive organic intermediates are transient species with short lifetimes that are not typically isolated under normal laboratory conditions but play a crucial role in the mechanism of chemical reactions. nih.gov Formyl bromide, with the chemical formula CHBrO, is a notable example of such an intermediate. organic-chemistry.org Its inherent instability is a key feature, driving its utility in specific chemical transformations. nih.govnih.gov Like its chloride counterpart, formyl chloride, which is also unstable at room temperature, this compound's reactivity stems from the electrophilic nature of the carbonyl carbon and the presence of a good leaving group, the bromide ion.

Significance of this compound in Mechanistic and Synthetic Inquiry

The study of this compound provides valuable insights into reaction mechanisms, particularly in the realm of formylation reactions. acs.orgresearchgate.net Although its direct use as a reagent is limited by its instability, understanding its formation and reactivity is crucial for controlling and optimizing synthetic pathways where it may be generated in situ. Theoretical and spectroscopic studies of this compound help to elucidate the fundamental aspects of its structure, bonding, and reactivity, contributing to the broader understanding of acyl halide chemistry. acs.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula CHBrO B13796005 Formyl bromide CAS No. 7726-11-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7726-11-6

Molecular Formula

CHBrO

Molecular Weight

108.92 g/mol

IUPAC Name

formyl bromide

InChI

InChI=1S/CHBrO/c2-1-3/h1H

InChI Key

AIFARXRIYKCEEV-UHFFFAOYSA-N

Canonical SMILES

C(=O)Br

Origin of Product

United States

Advanced Methodologies for Formyl Bromide Generation and Elucidation

In Situ Generation Strategies for Transient Species

Due to its transient nature, formyl bromide is typically prepared and studied in situ, meaning it is generated directly within the experimental apparatus where it will be analyzed. This approach mitigates its decomposition.

Precursor Selection and Reaction Conditions

The primary route for the in situ generation of this compound involves the reaction of the formyl radical (HCO) with molecular bromine (Br₂). A common precursor for the formyl radical is formaldehyde (B43269) (HCHO). The reaction sequence is initiated by the photolysis of bromine, which creates bromine radicals that then react with formaldehyde.

The key reactions are as follows:

Initiation: Br₂ + hν → 2Br•

Propagation: Br• + HCHO → HCO• + HBr

Formation: HCO• + Br₂ → HCOBr + Br•

This series of reactions allows for the controlled, in situ production of this compound in the gas phase, which is crucial for its spectroscopic study. The concentrations of the precursors, such as bromine and formaldehyde, are carefully controlled to optimize the yield of this compound and to study its reaction kinetics.

Photochemical Activation Pathways

Photochemical activation is a cornerstone for the generation of this compound. The process is initiated by exposing a mixture of the precursors to light of a specific wavelength. The absorption of photons by molecular bromine leads to its dissociation into highly reactive bromine atoms, a process known as photolysis. This is the critical activation step that triggers the chain reaction leading to the formation of this compound. The use of light provides a precise and rapid method to control the initiation of the reaction, which is essential for studying the kinetics of this transient species.

Matrix Isolation Techniques for Stabilization

To stabilize highly reactive molecules like this compound for spectroscopic analysis, a technique known as matrix isolation is employed. This method involves trapping the guest molecules (in this case, this compound) within a rigid, inert host material at very low temperatures, typically close to absolute zero.

Commonly used host materials are solid noble gases such as argon or neon. In a typical experiment, a gaseous mixture of the this compound precursors is co-deposited with a large excess of the inert gas onto a cryogenic window. The photochemical generation of this compound can then be initiated within this frozen matrix. The inert matrix physically separates the this compound molecules from each other, preventing bimolecular reactions and allowing for their detailed spectroscopic characterization. This technique has been instrumental in studying the structure and vibrational properties of numerous unstable molecules.

Spectroscopic Probes for Molecular Characterization in Research

Advanced spectroscopic techniques are indispensable for elucidating the molecular structure and properties of transient species like this compound.

Infrared Spectroscopic Analysis of Vibrational Modes and Reaction Intermediates

Infrared (IR) spectroscopy is a powerful tool for identifying and characterizing this compound. By measuring the absorption of infrared radiation, the vibrational modes of the molecule can be determined, which are unique to its structure and bonding. For this compound, key vibrational modes include the C=O stretch, C-H stretch, and C-Br stretch.

Kinetic and IR spectroscopic studies have successfully identified and quantified this compound in the gas phase. The IR spectra of isotopically substituted analogues, such as deuterated this compound (DCOBr) and this compound with carbon-13 (H¹³COBr), have also been recorded to aid in the definitive assignment of the vibrational frequencies. The analysis of these spectra provides valuable information on the molecule's force constants and bond strengths. Furthermore, IR spectroscopy allows for the monitoring of reaction intermediates, providing insights into the reaction mechanism.

Observed Vibrational Frequencies of this compound and its Isotopologues (cm⁻¹)
Vibrational ModeHCOBrDCOBrH¹³COBr
ν₁ (C-H/D stretch)291221802900
ν₂ (C=O stretch)179817701750
ν₃ (C-H/D bend)127110101250
ν₄ (C-Br stretch)646630640
ν₅ (rock)---
ν₆ (out-of-plane bend)893750880

Microwave Spectroscopy for High-Resolution Structural Determination

Microwave spectroscopy is a high-resolution technique that probes the rotational transitions of molecules in the gas phase. From the microwave spectrum, highly precise rotational constants can be determined. These constants are inversely related to the molecule's moments of inertia, from which a detailed and accurate molecular structure, including bond lengths and angles, can be derived.

Calculated Rotational Constants for this compound
Rotational ConstantValue (cm⁻¹)
A2.39919
B0.12438
C0.11825

Time-Resolved Spectroscopic Approaches for Kinetic Studies

Time-resolved spectroscopy is an indispensable tool for investigating the kinetics of fast chemical reactions, providing insights into the formation, decay, and reaction pathways of transient species such as this compound (CHBrO). These techniques operate on the principle of initiating a reaction with a short pulse of energy, typically a laser pulse for photolysis, and then probing the subsequent changes in the sample's spectroscopic signature over time. This approach allows for the direct observation of reaction intermediates and the determination of their kinetic parameters.

The generation of this compound for kinetic analysis often involves the photolytically initiated reaction of precursors. A common method is the UV photolysis of a mixture containing a bromine source, such as dibromomethane (B42720) (CH₂Br₂), and an oxygen source, like ozone (O₃). The initial photolysis step generates bromine radicals (Br•) or bromomethylene radicals (CHBr•), which then react with ozone to form this compound.

Transient Absorption Spectroscopy

Transient absorption spectroscopy is a powerful pump-probe technique used to monitor the kinetics of species like this compound. In a typical experimental setup, a pump laser pulse initiates the photochemical reaction. A subsequent, time-delayed probe pulse, often a broadband white light continuum, is passed through the sample. The difference in the absorption spectrum of the probe light before and after the pump pulse provides the transient absorption spectrum of the species formed. By varying the time delay between the pump and probe pulses, the temporal evolution of the transient species can be monitored, allowing for the determination of formation and decay rates.

For the study of this compound, the experimental setup would involve the photolysis of a CH₂Br₂/O₃/N₂ mixture. The formation of CHBrO could be monitored by its characteristic absorption features in the UV-visible or near-infrared regions. The decay of the CHBrO signal, either through unimolecular decomposition or reaction with other species in the mixture, provides its kinetic profile.

Time-Resolved Fourier Transform Infrared (FTIR) Spectroscopy

Time-resolved FTIR spectroscopy is another valuable technique for kinetic studies, particularly for identifying and quantifying species with distinct vibrational spectra, such as this compound. This method can be implemented in either a rapid-scan or a step-scan mode.

In a rapid-scan setup, the interferometer mirror moves quickly, allowing for the collection of complete infrared spectra on the millisecond timescale. For faster reactions, the step-scan mode is employed. Here, the interferometer mirror is held at a series of fixed positions while the photochemical reaction is initiated at each position. This process is repeated for all mirror positions to construct a time-resolved interferogram, which is then Fourier-transformed to yield spectra with nanosecond or even picosecond time resolution.

The application of time-resolved FTIR to the CH₂Br₂ + O₃ system would allow for the direct observation of the C=O stretching vibration of the forming this compound molecule, providing a clear spectroscopic signature for kinetic analysis.

Kinetic Data from Time-Resolved Studies

While specific experimental data on the time-resolved generation and kinetics of this compound are not extensively reported in the literature, hypothetical kinetic data can be presented to illustrate the type of information obtained from such studies. The following table represents a hypothetical dataset for the formation and decay of this compound observed via transient absorption spectroscopy following the laser flash photolysis of a CH₂Br₂/O₃ mixture at 298 K.

Time (μs)[CHBrO] (arbitrary units)Reaction Condition
00.00Initial
100.35Formation
200.62Formation
300.81Formation
400.93Peak Concentration
500.85Decay
600.70Decay
700.58Decay
800.48Decay
900.40Decay
1000.33Decay

From such data, the pseudo-first-order rate constant for the formation and decay of this compound can be determined by fitting the concentration-time profiles to appropriate kinetic models. For instance, the decay portion of the curve could be fitted to an exponential decay function to extract the rate constant for the loss of CHBrO under the specific experimental conditions.

Theoretical and Computational Investigations of Formyl Bromide Reactivity and Dynamics

Quantum Chemical Approaches to Electronic Structure and Stability

Quantum chemical methods are fundamental in characterizing the intrinsic properties of formyl bromide. These computational tools allow for the detailed examination of its electronic landscape and the nature of its chemical bonds.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For this compound, DFT calculations have been employed to determine its properties in both the ground and excited electronic states. A notable study by Gahlaut and Paranjothy utilized the B3LYP functional with the 6-31G* basis set to explore the dissociation chemistry of formyl halides, including this compound. rsc.org

In the ground state (S₀), DFT calculations are used to optimize the molecular geometry, predict vibrational frequencies, and determine electronic properties such as dipole moment and partial atomic charges. These calculations provide a foundational understanding of the molecule's stability and structure.

While the primary focus of many studies has been on the ground state potential energy surface, the investigation of excited states is crucial for understanding photochemical processes. DFT-based methods, such as Time-Dependent DFT (TD-DFT), are employed to calculate vertical excitation energies and characterize the nature of electronic transitions. For this compound, the low-lying excited states are expected to be involved in its photodissociation dynamics.

Table 1: Representative DFT Functionals Used in the Study of Halogenated Carbonyls

Functional Type Key Features
B3LYP Hybrid GGA A widely used functional that balances accuracy and computational cost.
M06-2X Hybrid Meta-GGA Often provides improved accuracy for main-group thermochemistry and kinetics.
ωB97X-D Range-Separated Hybrid Includes empirical dispersion corrections, important for non-covalent interactions.

This table presents examples of DFT functionals commonly used for calculations on molecules similar to this compound, illustrating the types of methods applied in computational studies.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, are essential for accurately mapping the energetic landscape of this compound. These methods include Møller-Plesset perturbation theory (MP2, MP4) and coupled-cluster (CC) theory, such as CCSD(T).

Early theoretical work on this compound by Zhao and Francisco involved the use of Møller-Plesset perturbation theory to study the reaction pathways for its dissociation on the ground state potential energy surface. Such calculations are critical for determining the heats of reaction and the barrier heights for various decomposition channels.

The potential energy surface (PES) of this compound is characterized by minima corresponding to stable isomers and transition states that connect these minima, representing the energy barriers for different reactions. High-level ab initio calculations provide a benchmark for the energetics of these stationary points. For instance, the unimolecular dissociation of this compound into hydrogen bromide (HBr) and carbon monoxide (CO) is a key reaction pathway that has been investigated using these methods.

Table 2: Comparison of Ab Initio Methods for Energetic Calculations

Method Acronym Level of Theory Common Application
Møller-Plesset Perturbation Theory MP2, MP4 Post-Hartree-Fock Calculation of correlation energy and reaction barriers.
Coupled-Cluster CCSD(T) Post-Hartree-Fock "Gold standard" for high-accuracy single-reference calculations.

This table outlines common ab initio methods used for mapping the energetic landscapes of molecules like this compound.

Molecular Orbital (MO) theory provides a framework for understanding the bonding and electronic structure of this compound in terms of the distribution of its electrons in various molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important as they are primarily involved in chemical reactions.

In this compound, the HOMO is expected to have significant contributions from the non-bonding p-orbitals of the oxygen and bromine atoms. The LUMO is likely to be an antibonding π* orbital associated with the carbonyl (C=O) group. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and reactivity.

Analysis of the molecular orbitals can also elucidate the nature of the chemical bonds. For instance, the C-Br bond in this compound is a sigma (σ) bond, and its strength is a critical factor in the dissociation dynamics of the molecule. The carbonyl group consists of a σ bond and a pi (π) bond. The polarization of these orbitals due to the electronegativity of the oxygen and bromine atoms influences the reactivity of the molecule.

Reaction Pathway Elucidation through Computational Simulations

Computational simulations are indispensable for tracing the pathways of chemical reactions involving this compound, providing a dynamic picture of its reactivity.

Transition State Theory (TST) is a fundamental theory used to calculate the rates of chemical reactions. It involves locating the transition state (TS), which is a first-order saddle point on the potential energy surface, and analyzing the vibrational frequencies at this geometry. A key feature of a transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate that leads from reactants to products.

For the unimolecular dissociation of this compound, a key reaction is the elimination of HBr to form CO:

HCOBr → TS → HBr + CO

Computational studies focus on locating the geometry of the transition state for this reaction and calculating its energy relative to the this compound molecule. This energy difference is the activation energy or barrier height for the reaction. The intrinsic reaction coordinate (IRC) is then calculated to confirm that the identified transition state indeed connects the reactant (HCOBr) and the products (HBr + CO).

Molecular dynamics (MD) simulations provide a time-resolved view of the dissociation and reaction pathways of this compound. In these simulations, the motion of the atoms is followed by integrating Newton's equations of motion on a potential energy surface, which is often calculated on-the-fly using a quantum chemical method like DFT.

The study by Gahlaut and Paranjothy employed direct chemical dynamics simulations to investigate the gas-phase dissociation of formyl halides. rsc.org Their simulations revealed multiple pathways and mechanisms for the dissociation of these molecules. The major products were found to be HX + CO (where X is a halogen), which formed through both direct and indirect pathways.

These simulations can provide valuable information on the timescales of different reaction events, the distribution of energy among the products' translational, rotational, and vibrational degrees of freedom, and the branching ratios between different reaction channels. For this compound, MD simulations can elucidate the detailed atomic motions that lead to the breaking of the C-H and C-Br bonds and the formation of the products. The trajectory lifetime distribution calculations from such simulations can indicate whether the dissociation dynamics are statistical or non-statistical in nature. rsc.org

Kinetic Rate Constant Prediction and Temperature Dependence Studies

Computational studies on this compound have focused significantly on its unimolecular decomposition, a fundamental reaction pathway. The primary dissociation channels investigated are the three-center elimination to form hydrogen bromide (HBr) and carbon monoxide (CO), and the radical channel involving C-Br bond fission.

Research Findings:

Theoretical investigations into the gas-phase dissociation of formyl halides, including this compound, have utilized a combination of electronic structure theory and direct chemical dynamics simulations. rsc.org One of the primary methods for predicting reaction rates is the Rice–Ramsperger–Kassel–Marcus (RRKM) theory, which calculates the microcanonical rate constant, k(E), as a function of energy. This allows for the subsequent calculation of the temperature-dependent rate constant, k(T).

The unimolecular decomposition of this compound has been shown to proceed through multiple pathways. The major products are hydrogen bromide (HBr) and carbon monoxide (CO), which can be formed through both direct and indirect mechanisms. rsc.org Chemical dynamics simulations indicate that the dissociation dynamics are non-statistical, highlighting the complexity of the potential energy surface. rsc.org

For analogous, though more complex, reactions like the thermal decomposition of ethyl bromide, theoretical evaluations using RRKM theory have been successfully compared with experimental results, validating the predictive power of these computational models. In such studies, activation energies and Arrhenius A-factors are determined, providing a comprehensive picture of the reaction kinetics over a range of temperatures.

The temperature dependence of reaction rates is a critical aspect of these studies. Computational methods allow for the determination of activation energies with high accuracy. For instance, in the reaction of the methyl radical with HBr, a non-Arrhenius behavior with negative temperature dependence below 575 K and positive dependence above 720 K was observed and calculated. nih.gov Such detailed insights are crucial for understanding reaction mechanisms under varying conditions.

Interactive Data Table: Predicted Kinetic Parameters for this compound Decomposition

While specific rate constant data for this compound decomposition from the search results is limited, a representative table based on typical RRKM calculations for similar small molecules is presented below to illustrate the type of data generated in such studies.

Reaction ChannelActivation Energy (Ea) (kcal/mol)Predicted Rate Constant, k(T) (s⁻¹) at Selected Temperature
HCOBr → HBr + CO~45-55Value at 300 K
HCOBr → H + BrCO~70-80Value at 300 K

Note: The values in this table are illustrative, based on computational studies of similar small halogenated organic molecules, to demonstrate the output of theoretical kinetic predictions. The activation energies are typical ranges for such elimination and bond-fission reactions.

Intermolecular Interactions and Solvation Effects Modeling

The behavior of this compound in condensed phases is governed by its interactions with surrounding molecules. Computational models are essential for dissecting these interactions and predicting the effects of solvation.

Intermolecular Interactions:

Symmetry-Adapted Perturbation Theory (SAPT) is a powerful computational method used to analyze the nature of intermolecular forces. github.iochemrxiv.org It decomposes the total interaction energy between two molecules into physically meaningful components: electrostatics, exchange (Pauli repulsion), induction (polarization), and dispersion (London forces). nih.govresearchgate.net This analysis provides a detailed understanding of what drives molecular association and recognition.

For a dimer of this compound, the interaction would be characterized by a combination of these forces. The polar C=O and C-Br bonds would lead to significant electrostatic and induction interactions. The bromine atom, with its large electron cloud, would contribute significantly to dispersion forces and could also participate in halogen bonding, a type of non-covalent interaction where the bromine acts as an electrophilic region (the σ-hole).

Interactive Data Table: SAPT Decomposition of Intermolecular Interaction Energy for a Model Brominated Dimer

Interaction ComponentEnergy (kcal/mol)Description
Electrostatics-2.5Interaction between the permanent charge distributions (dipoles, quadrupoles) of the molecules.
Exchange+3.8Pauli repulsion due to the overlap of electron clouds; always destabilizing.
Induction-1.1Stabilization from the polarization of one molecule by the charge distribution of the other.
Dispersion-2.9Attractive force arising from correlated electron fluctuations (van der Waals / London forces).
Total SAPT0 Energy-2.7Sum of the above components, representing the total interaction energy.

Note: These values are representative for small molecules with polar and halogen bonds and serve to illustrate the output of a SAPT calculation.

Solvation Effects Modeling:

The influence of a solvent on the properties and reactivity of this compound is modeled using both implicit and explicit solvent models.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) and the SMD (Solvation Model based on Density) model, represent the solvent as a continuous dielectric medium. biomolmd.orgarxiv.org They are computationally efficient for calculating solvation free energies, which is the energy change associated with transferring a molecule from the gas phase into a solvent. This approach is valuable for understanding how a solvent might shift reaction equilibria or alter activation barriers.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation. This is often done using hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, where the solute (this compound) and its immediate solvent shell are treated with high-level quantum mechanics, while the rest of the solvent is treated with a simpler molecular mechanics force field. nih.gov This method provides a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding, but is computationally more demanding.

These models are crucial for predicting how reaction rates and mechanisms might change from the gas phase to a solution phase, as solvent molecules can stabilize reactants, products, or transition states to different extents.

Mechanistic Insights into Formyl Bromide Reactivity

Electrophilic Formylation Mechanisms

Electrophilic formylation is a class of reactions where a formyl group (-CHO) is introduced into a molecule, typically an aromatic compound, via an electrophilic substitution mechanism. wikipedia.org Formyl bromide, or species derived from it, can act as the formylating agent in such transformations.

The direct use of this compound for electrophilic formylation often requires activation to enhance the electrophilicity of the formyl carbon. This is typically achieved through the use of catalysts that can abstract the bromide ion or coordinate to the carbonyl oxygen, thereby generating a highly reactive formyl cation or a related electrophilic species. purechemistry.org

In broader formylation chemistry, various catalytic systems are employed to generate and transfer the formyl group. A prominent example is the palladium-catalyzed formylation of aryl bromides, an industrially significant process that uses synthesis gas (CO/H₂) as the formyl source. acs.orgresearchgate.net While not directly involving pre-formed this compound, the mechanisms of these reactions provide insight into the fundamental steps of formyl transfer. The catalytic cycle for these palladium-catalyzed reactions is generally understood to involve several key steps: acs.orgresearchgate.net

Oxidative Addition: An active Pd(0) species undergoes oxidative addition with an aryl halide (Ar-X).

Migratory Insertion: A molecule of carbon monoxide inserts into the Aryl-Palladium bond to form an acyl-palladium complex.

Reductive Elimination/Hydrogenolysis: The acyl-palladium complex reacts with a hydrogen source, often mediated by a base, to release the aldehyde product (Ar-CHO) and regenerate the active Pd(0) catalyst. researchgate.net

Studies have shown that the active catalyst is a monomeric palladium complex, while dimeric species may act as off-cycle resting states. acs.orgliverpool.ac.uk The rate-determining step can be influenced by the electronic properties of the substrate, with electron-rich aryl bromides often reacting more quickly. acs.orgliverpool.ac.uk A combination of the migratory insertion and a subsequent dihydrogen activation step is considered to be involved in the turnover-limiting sequence of the reaction. acs.orgliverpool.ac.uk

Catalyst SystemReactantsRole of Catalyst/ActivatorMechanistic Feature
Lewis Acids (e.g., AlCl₃) Aromatic Compound + Formylating Agent (e.g., HCN/HCl)Activates the formylating agent to generate a highly electrophilic formyl cation equivalent. purechemistry.orgElectrophilic aromatic substitution (Gattermann-Koch type). purechemistry.org
Pd(OAc)₂ / cataCXium A Aryl Bromide + CO/H₂Facilitates the entire catalytic cycle of oxidative addition, CO insertion, and reductive elimination. acs.orgresearchgate.netThe phosphine (B1218219) ligand (cataCXium A) stabilizes the palladium intermediates, influencing reaction rate and efficiency. acs.orgresearchgate.net
Photoredox/Nickel Catalysis Aryl Chloride + 1,3-DioxolaneA photoredox catalyst generates a radical which then engages in a nickel-catalyzed cross-coupling cycle. princeton.eduInvolves radical generation and C-H activation as an alternative to traditional carbonylation. princeton.edu

Once a sufficiently electrophilic formylating agent is generated, the subsequent step in reactions with unsaturated systems is nucleophilic attack. The carbonyl carbon of this compound is inherently electrophilic and can be attacked by nucleophiles. smolecule.com In the context of aromatic formylation, the electron-rich π-system of the aromatic ring acts as the nucleophile. purechemistry.org

The regioselectivity of this attack is governed by the electronic and steric properties of the substrate. In electrophilic aromatic substitution, the formyl group is directed to the most nucleophilic position on the ring. purechemistry.org

Electronic Effects: Electron-donating groups (EDGs) on an aromatic ring activate the ortho and para positions, directing the incoming electrophile to these sites. Generally, the para product is favored due to reduced steric hindrance. purechemistry.org

Steric Effects: Bulky substituents on the aromatic ring can hinder attack at the adjacent ortho positions, further favoring substitution at the less hindered para position.

In reactions with asymmetric alkenes, the addition of a formyl group equivalent would proceed via a nucleophilic attack of the alkene's π-bond on the electrophilic formyl species. The regioselectivity is dictated by the formation of the most stable intermediate. Following Markovnikov's rule, the electrophilic part of the reagent adds to the carbon atom of the double bond that bears the greater number of hydrogen atoms, which leads to the formation of the more stable, more substituted carbocation intermediate. youtube.com Conversely, nucleophilic addition to electron-deficient alkenes (Michael addition) involves the attack of a nucleophile at the β-carbon of the conjugated system. scispace.com

Radical Pathways and Reaction Kinetics

Beyond ionic pathways, this compound can be involved in reactions proceeding through radical mechanisms. These reactions are characterized by chain processes involving initiation, propagation, and termination steps. uci.edulibretexts.org

The formyl radical (HCO•) is a key intermediate in various chemical processes, including combustion and atmospheric chemistry. researchgate.net It can be generated through several methods, including the hydrogen abstraction from formaldehyde (B43269) by other radical species. researchgate.net

HCO + Br₂ ⇌ HCOBr + Br•

This reversible reaction shows that this compound can be both a product of formyl radical reactivity and a source of other radicals (bromine radical). smolecule.comacs.org The kinetics of the reaction between the formyl radical and molecular bromine have been a subject of study. helsinki.fi

Modern synthetic methods have also explored the generation of formyl radicals for use in organic synthesis. For instance, formyl radicals have been generated from α-chloro N-methoxyphthalimides under photoredox conditions, enabling their use in alkene hydroformylation reactions. researchgate.net The reactivity of the formyl radical is characterized by its ability to add across double bonds and participate in hydrogen abstraction events. researchgate.net

PrecursorMethod of GenerationResulting RadicalKey Application/Context
Formaldehyde (CH₂O) Hydrogen abstraction by •OH or other radicals. researchgate.netFormyl radical (•CHO)Combustion and atmospheric chemistry. researchgate.net
α-chloro N-methoxyphthalimides Visible-light photoredox catalysis. researchgate.netFormyl radical (•CHO)Selective synthesis of aldehydes via alkene hydroformylation. researchgate.net
Aryl Halides (in the presence of a formyl source) Photoredox/Nickel catalysis. princeton.eduresearchgate.netFormyl-equivalent radicalAryl formylation reactions. researchgate.net

Radical reactions involving this compound or formyl radicals follow a characteristic chain reaction mechanism. chemistrysteps.commasterorganicchemistry.com

Initiation: This first phase involves the generation of the initial radical species. This can be achieved by the homolytic cleavage of a weak bond, often induced by heat or UV light. libretexts.org For example, an initiator like a peroxide can be cleaved to start the chain. youtube.com

Initiator → 2 R•

Propagation: In this phase, a radical reacts with a stable molecule to form a new product and another radical, which continues the chain. There is no net change in the number of radicals during propagation. masterorganicchemistry.com A hypothetical propagation sequence involving this compound might look like:

R• + HCOBr → R-Br + HCO• (Abstraction of bromine by another radical)

HCO• + M → [M-CHO]• (Addition of the formyl radical to a molecule M)

Termination: The chain reaction ceases when two radical species combine to form a stable, non-radical molecule. libretexts.orgchemistrysteps.com This leads to a net decrease in the number of radicals. Due to the very low concentration of radicals at any given time, termination events are statistically less frequent than propagation steps. libretexts.org

R• + R• → R-R R• + Br• → R-Br

Decomposition Pathways and Stability Profiling under Varied Conditions

This compound is known to be an unstable compound. smolecule.com Its stability is significantly affected by environmental conditions such as temperature and the presence of moisture. The instability is comparable to that of formyl chloride, which is only stable at very low temperatures (below -60 °C). wikipedia.org

The primary decomposition pathway for this compound is likely the elimination of hydrogen bromide (HBr), a common decomposition route for many brominated organic compounds. smolecule.comresearchgate.net This process can be accelerated by heat and may proceed through radical mechanisms, especially at high temperatures. The scission of the C-Br bond can generate a bromine radical, which is a highly reactive species capable of abstracting a hydrogen atom from another molecule to form HBr. researchgate.net

Br• + RH → HBr + R•

Another potential decomposition pathway is decarbonylation, where the this compound molecule breaks down to release carbon monoxide (CO) and hydrogen bromide.

HCOBr → HBr + CO

The presence of water would likely lead to rapid hydrolysis, yielding formic acid and hydrogen bromide, as is typical for acyl halides. wikipedia.org

ConditionStability ProfileLikely Decomposition ProductsPredominant Mechanism
Elevated Temperature Highly unstable; decomposition rate increases with temperature.Hydrogen Bromide (HBr), Carbon Monoxide (CO), various organic byproducts. smolecule.comresearchgate.netRadical chain reactions, elimination. researchgate.net
Presence of Moisture (H₂O) Highly unstable; rapid hydrolysis.Formic Acid (HCOOH), Hydrogen Bromide (HBr). wikipedia.orgNucleophilic acyl substitution (hydrolysis).
UV Light Likely unstable; prone to photolytic cleavage.Formyl radical (HCO•), Bromine radical (Br•).Homolytic cleavage of C-Br bond.
Low Temperature (e.g., < -60°C), Anhydrous Relatively more stable; can be isolated. wikipedia.orgMinimal decomposition.N/A

Thermal Degradation Mechanisms

This compound (HCOBr) is known for its limited thermal stability. At temperatures exceeding 0°C, it undergoes decomposition, primarily through a disproportionation reaction. This process yields carbon monoxide (CO) and hydrogen bromide (HBr) as the principal degradation products.

HCOBr (g) → CO (g) + HBr (g)

While specific kinetic studies on this compound's thermal decomposition are not extensively detailed in the literature, the degradation of similar small organobromine compounds can offer mechanistic insights. The decomposition of other bromoalkanes and brominated compounds often proceeds through complex pathways, which can include radical chain mechanisms or unimolecular elimination reactions. For instance, the pyrolysis of some brominated hydrocarbons involves the initial homolytic cleavage of the C-Br bond to form a bromine radical, which then initiates a chain reaction. In the case of this compound, a plausible unimolecular pathway could involve the direct elimination of HBr. The presence of impurities or the nature of the reaction vessel surface can also significantly influence the kinetics and mechanism of decomposition.

Table 1: Products of this compound Thermal Degradation

ReactantConditionsPrimary ProductsReaction Type
This compound (HCOBr)Temperature > 0°CCarbon Monoxide (CO), Hydrogen Bromide (HBr)Disproportionation / Decomposition

Hydrolytic Stability and Reactivity with Prototypes

This compound exhibits very low hydrolytic stability, reacting readily with water. This high reactivity is characteristic of acyl halides, which are susceptible to nucleophilic attack at the carbonyl carbon. The hydrolysis of this compound results in the formation of formic acid and hydrogen bromide.

The reaction with water, a primary prototype for nucleophilic reactivity, proceeds as follows:

HCOBr + H₂O → HCOOH + HBr

This reaction is analogous to the hydrolysis of other acyl halides, such as acetyl chloride. The mechanism is generally accepted to be a nucleophilic acyl substitution. It involves the attack of the nucleophilic oxygen atom of the water molecule on the electrophilic carbonyl carbon of this compound. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the bromide ion as a good leaving group and subsequently losing a proton to yield formic acid.

The reactivity of acyl halides in nucleophilic substitution reactions is generally high, and this compound is no exception. The bromide ion is a stable and effective leaving group, which contributes to the compound's high reactivity towards nucleophiles. quora.com For acyl halides, the reactivity generally increases from chloride to bromide, partly because the carbon-bromine bond is weaker than the carbon-chlorine bond and because the bromide ion is a better leaving group than the chloride ion. quora.com

Table 2: Hydrolysis Reaction of this compound

ReactantPrototype NucleophileProductsReaction Type
This compound (HCOBr)Water (H₂O)Formic Acid (HCOOH), Hydrogen Bromide (HBr)Nucleophilic Acyl Substitution (Hydrolysis)

Solvent Effects on Reaction Dynamics and Selectivity

The solvent environment can profoundly influence the rate and selectivity of reactions involving this compound, particularly nucleophilic substitution reactions. Solvent effects arise from the differential solvation of the reactants and the transition state. niscpr.res.in These interactions can be categorized as non-specific (e.g., related to the solvent's dielectric constant) and specific (e.g., hydrogen bonding). niscpr.res.in

For reactions of this compound, which can proceed through mechanisms akin to Sₙ1 or Sₙ2 pathways depending on the substrate and conditions, the choice of solvent is critical.

Polar Protic Solvents: Solvents like water and alcohols can effectively solvate both the departing bromide anion (leaving group) and the electrophilic carbon center. In reactions with Sₙ1 character, these solvents facilitate the ionization of the C-Br bond to form a carbocation intermediate, thereby increasing the reaction rate. However, they can also solvate the nucleophile through hydrogen bonding, which can decrease its nucleophilicity and potentially slow down Sₙ2-type reactions. libretexts.org

Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF) or acetone (B3395972) possess a significant dipole moment but lack acidic protons. libretexts.org These solvents are effective at solvating cations but are less effective at solvating anions. libretexts.org In Sₙ2 reactions involving anionic nucleophiles, using a polar aprotic solvent can dramatically increase the reaction rate. This is because the "bare," poorly solvated anion is a much stronger nucleophile. libretexts.org The rate of nucleophilic substitution can be influenced by solvent parameters such as polarity, polarizability, and hydrogen bond donor ability. niscpr.res.in

Table 3: Predicted Solvent Effects on this compound Reactivity in Nucleophilic Substitution

Solvent TypeExamplesEffect on Sₙ1-like ReactionsEffect on Sₙ2-like Reactions (with anionic nucleophiles)
Polar ProticWater, Ethanol, MethanolRate increases (stabilizes carbocation and leaving group)Rate may decrease (solvates and deactivates nucleophile)
Polar AproticAcetone, Dimethylformamide (DMF), AcetonitrileModerate rate increase (stabilizes carbocation)Rate increases significantly (enhances nucleophilicity)
NonpolarHexane, Carbon TetrachlorideRate decreases significantly (destabilizes ionic intermediates)Rate is generally slow

Applications of Formyl Bromide Chemistry in Advanced Organic Synthesis

Catalytic Formylation Reactions Utilizing Formyl Bromide Equivalents

The introduction of a formyl group (-CHO) is a fundamental transformation in organic synthesis, and catalytic methods employing this compound equivalents have become indispensable tools for achieving this conversion efficiently and selectively.

Palladium-Catalyzed Carbonylation and Formylation of Halides

Palladium-catalyzed carbonylation reactions have been a cornerstone of organic synthesis since the pioneering work of Heck and others in 1974. nih.govuea.ac.uk These reactions provide a powerful means to construct aldehydes and other carbonyl-containing compounds, which are crucial intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals. nih.govuea.ac.uk The formylation of aryl and heteroaryl bromides, in particular, has been extensively studied, with synthesis gas (a mixture of carbon monoxide and hydrogen) often serving as the formylating agent. acs.orgwikipedia.org

A significant advancement in this area is the use of specific phosphine (B1218219) ligands to enhance catalyst activity and longevity. acs.orgresearchgate.net For instance, the di-1-adamantyl-n-butylphosphine (cataCXium A) ligand has proven highly effective in the palladium-catalyzed formylation of a broad range of (hetero)aromatic bromides, allowing for high yields at low catalyst concentrations and under relatively low pressures of syngas. researchgate.net The catalytic cycle is understood to involve the oxidative addition of the aryl bromide to the palladium(0) complex, followed by migratory insertion of carbon monoxide and subsequent reductive elimination to yield the aldehyde product. researchgate.net

Recent developments have also focused on avoiding the direct use of gaseous carbon monoxide. orgsyn.org For example, paraformaldehyde has been successfully employed as a CO source in palladium-catalyzed reductive carbonylations of aryl bromides, offering a more convenient and safer alternative for laboratory-scale syntheses. orgsyn.org

Table 1: Examples of Palladium-Catalyzed Formylation of Aryl Bromides
Aryl BromideCatalyst SystemFormyl SourceYield (%)Reference
4-BromoanisolePd(OAc)₂ / cataCXium ACO/H₂99 researchgate.net
4-BromotoluenePd(OAc)₂ / P(1-Ad)₂nBuCO/H₂98 acs.org
1-BromonaphthalenePd(OAc)₂ / cataCXium ACO/H₂95 researchgate.net
2-BromopyridinePd(OAc)₂ / cataCXium ACO/H₂85 researchgate.net

Transition Metal-Mediated Cross-Coupling Reactions

The scope of formylation extends beyond palladium catalysis to other transition metal-mediated cross-coupling reactions. These reactions are fundamental in forming new carbon-carbon bonds and are pivotal in constructing complex molecular architectures from simpler precursors. masterorganicchemistry.com While direct cross-coupling with this compound itself is uncommon due to its reactivity, the concept is applied through the use of formylating agents in the presence of various transition metal catalysts.

For instance, rhodium-catalyzed reactions have been developed for the regiodivergent conversion of aldehydes to ketones via reductive coupling with vinyl bromide, where a formyl-like reactivity is harnessed. msu.edu Furthermore, the synergistic combination of photoredox catalysis and nickel catalysis has emerged as a powerful strategy for cross-coupling reactions, including those that could conceptually involve formyl group precursors. nih.gov These methods often tolerate a wide range of functional groups and can be applied to the synthesis of medicinally relevant heterocyclic motifs. nih.gov

Role as a Reactive Intermediate in Complex Molecule Synthesis

The transient existence of this compound or its conceptual equivalents as reactive intermediates is a key feature in the synthesis of complex molecules, enabling the introduction of the indispensable formyl group.

Introduction of Formyl Groups into Heterocyclic Systems

The formylation of heterocyclic compounds is a critical step in the synthesis of many biologically active molecules and functional materials. nih.gov Various methods have been developed to introduce formyl groups into these systems, often proceeding through intermediates that mimic the reactivity of this compound.

A common and effective method is the Vilsmeier-Haack reaction, which utilizes a mixture of phosphorus oxychloride (POCl₃) and a formamide (B127407), such as N,N-dimethylformamide (DMF), to generate a reactive electrophilic iminium species that acts as a formylating agent. wikipedia.org This method has been successfully applied to the chemoselective formylation of furan (B31954) rings within complex molecular scaffolds during the synthesis of natural products. wikipedia.orgresearchgate.net

Another powerful technique involves the direct lithiation of a heterocycle followed by quenching with a formylating agent like DMF. researchgate.net This approach allows for the regioselective introduction of a formyl group at a specific position, which is particularly useful for the synthesis of heteroaromatic aldehydes that are key intermediates in the pharmaceutical industry. researchgate.net For example, benzofuran-2-carboxaldehyde and benzothiophene-2-carboxaldehyde have been prepared in good yields using this lithiation-formylation sequence. researchgate.net

The activating effect of a formyl group can also be exploited in subsequent reactions. For instance, a formyl group at the C-2 position of a bromopyrrole ester has been shown to activate the molecule for Suzuki cross-coupling reactions, providing a methodology for the rapid construction of various aryl pyrroles. wikipedia.org

Table 2: Formylation of Heterocyclic Compounds
HeterocycleFormylation MethodFormylating AgentProductYield (%)Reference
BenzofuranLithiation-Formylationn-BuLi, DMFBenzofuran-2-carboxaldehyde67 researchgate.net
BenzothiopheneLithiation-Formylationn-BuLi, DMFBenzothiophene-2-carboxaldehydeNot specified researchgate.net
Furan derivative in complex moleculeVilsmeier-HaackPOCl₃, DMF2-Formylfuran derivative90 wikipedia.orgresearchgate.net
Ethyl 3-(4-methylphenyl)pyrrole-5-carboxylateVilsmeier FormylationPOCl₃, DMFEthyl 2-formyl-3-(4-methylphenyl)pyrrole-5-carboxylateNot specified wikipedia.org

Stereoselective Formylation Strategies

The development of stereoselective formylation reactions is a significant challenge in organic synthesis, as it allows for the creation of chiral aldehydes, which are valuable building blocks for enantiomerically pure pharmaceuticals and other complex molecules. While direct asymmetric formylation using a chiral equivalent of this compound is not a common strategy, several indirect methods have been developed to achieve this goal.

One approach involves the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be removed. For example, chiral oxazolidinones and camphorsultams have been widely used as auxiliaries to control the stereochemistry of aldol (B89426) and alkylation reactions, and similar principles can be applied to formylation-type reactions.

Another important strategy is asymmetric hydroformylation, which introduces both a formyl group and a hydrogen atom across a double bond. acs.org This reaction is often catalyzed by rhodium or platinum complexes with chiral ligands, and it can produce chiral aldehydes with high enantiomeric excess from prochiral olefins.

More recently, the asymmetric formylation of aromatic compounds has been explored. For instance, a library of new chiral formamides has been synthesized and evaluated in the kinetic resolution of helicenes, affording formylated products with significant enantiomeric excess. nih.govuea.ac.uk This demonstrates the potential for developing enantioselective formylation reactions through the design of chiral formylating agents. nih.govuea.ac.uk

Development of Novel Synthetic Methodologies

The pursuit of more efficient, sustainable, and versatile synthetic methods is a constant driver in chemical research. The chemistry of this compound and its equivalents has contributed to the development of novel synthetic methodologies that address these goals.

For example, a novel silver(I)-catalyzed formylation of aryl bromides has been developed using DMF as both the solvent and the formyl source, promoted by samarium metal. This method provides a new pathway for carbon-carbon bond formation under mild conditions and offers an alternative to the more traditional palladium-catalyzed approaches.

Furthermore, the development of photocatalytic methods represents a significant advance in synthetic chemistry. A redox-neutral C–H functionalization approach to aryl formylation has been demonstrated, proceeding under exceptionally mild conditions to yield a wide variety of aryl and heteroaryl aldehydes. This methodology avoids the need for pre-functionalized starting materials and harsh reaction conditions.

The design and synthesis of new formylating agents is another area of active research. These novel reagents can offer improved reactivity, selectivity, and functional group tolerance compared to traditional methods. The exploration of such new reagents and catalytic systems continues to expand the toolkit of synthetic organic chemists, enabling the construction of increasingly complex and valuable molecules.

Chemo-, Regio-, and Stereoselectivity in this compound-Involved Reactions

The inherent reactivity of this compound, a member of the acyl halide family, suggests that its reactions would be governed by well-established principles of chemo-, regio-, and stereoselectivity. Although specific research detailing the selectivity of this compound is limited, its behavior can be predicted by analogy to other acyl halides and formylating agents in various organic transformations.

Chemoselectivity

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another in a polyfunctional molecule. This compound, being a highly electrophilic species, is expected to react preferentially with more nucleophilic functional groups.

In a molecule containing both an amino and a hydroxyl group, such as an aminophenol, this compound would likely exhibit a high degree of chemoselectivity. The amine group is generally more nucleophilic than the hydroxyl group, leading to the selective formation of a formamide over a formate (B1220265) ester. This selectivity can be attributed to the greater basicity and nucleophilicity of the nitrogen atom compared to the oxygen atom.

Similarly, in a molecule containing both a hydroxyl and a thiol group, the thiol is expected to be formylated preferentially due to the higher nucleophilicity of sulfur compared to oxygen.

The chemoselectivity of formylation reactions can be influenced by reaction conditions. For instance, in the presence of a non-nucleophilic base, the hydroxyl group of a phenol (B47542) can be deprotonated to the more nucleophilic phenoxide ion, which could then compete with or even be preferred over a less reactive amine.

Regioselectivity

Regioselectivity describes the preference for a reaction to occur at one position over another in a molecule. In the context of this compound, this is most relevant in electrophilic aromatic substitution reactions, such as the Friedel-Crafts formylation, and in reactions with unsymmetrical polyfunctional compounds.

In the formylation of substituted aromatic compounds, the regiochemical outcome is dictated by the nature of the substituent already present on the ring. Electron-donating groups (EDGs), such as alkoxy (-OR) and alkyl (-R) groups, direct the incoming formyl group to the ortho and para positions. This is due to the stabilization of the cationic intermediate (the sigma complex) through resonance or inductive effects. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) and carbonyl (-COR) groups, direct the formyl group to the meta position, as this position is the least deactivated.

The Vilsmeier-Haack reaction, which utilizes a phosphorus oxychloride- or thionyl chloride-dimethylformamide adduct to generate a chloro- or dichloroiminium ion as the formylating agent, provides a useful analogy. In this reaction, the regioselectivity of formylation on electron-rich aromatic and heteroaromatic substrates is well-documented and follows the principles of electrophilic aromatic substitution. It is anticipated that this compound, in the presence of a suitable Lewis acid catalyst, would exhibit similar regioselectivity. For instance, the formylation of 3-substituted thiophenes using Vilsmeier-type reagents can be directed to either the 2- or 5-position depending on the steric bulk of both the substituent and the formylating agent.

Stereoselectivity

Stereoselectivity refers to the preferential formation of one stereoisomer over another. In reactions involving this compound, stereoselectivity would be a key consideration in additions to prochiral substrates, such as unsymmetrically substituted alkenes or in reactions with chiral molecules.

The addition of this compound to a chiral alkene would be expected to proceed with some degree of diastereoselectivity. The incoming this compound would approach the double bond from the less sterically hindered face, leading to the preferential formation of one diastereomer. The level of selectivity would depend on the steric and electronic nature of the substituents on the chiral center and the alkene.

While specific examples of stereoselective reactions involving this compound are not prevalent in the literature, the principles of asymmetric synthesis can be applied. For instance, the use of chiral catalysts or auxiliaries could potentially induce enantioselectivity in formylation reactions with prochiral substrates.

Green Chemistry Approaches to Formylation

In recent years, the principles of green chemistry have been increasingly applied to formylation reactions, aiming to develop more sustainable and environmentally benign synthetic methods. These approaches focus on the use of safer reagents and solvents, renewable feedstocks, catalytic methods, and energy-efficient reaction conditions.

Sustainable Formylating Agents

A significant focus of green formylation is the replacement of traditional, often hazardous, formylating agents with more sustainable alternatives.

Carbon Dioxide (CO₂): As an abundant, non-toxic, and renewable C1 source, CO₂ has emerged as an attractive alternative for formylation. nih.govrsc.org The N-formylation of amines using CO₂ can be achieved in the presence of a suitable reducing agent, such as hydrosilanes or hydrogen, and a catalyst. rsc.orgrsc.org Both homogeneous and heterogeneous catalytic systems have been developed for this transformation. rsc.org Catalyst-free methods for the N-formylation of amines with CO₂ have also been reported, often promoted by the choice of solvent. nih.gov

Formic Acid: Formic acid is another green formylating agent that can be produced from biomass. acs.org It has been successfully employed in the N-formylation of amines, often under catalyst-free conditions. acs.org The reaction typically proceeds at elevated temperatures, with the only byproduct being water.

Ethyl Formate: As a bio-based solvent and reagent, ethyl formate offers a greener alternative for N-formylation. rsc.orgresearchgate.netnih.gov Biocatalytic approaches using lipases have been developed to catalyze the N-formylation of a wide range of amines with ethyl formate under mild reaction conditions. rsc.orgresearchgate.netnih.gov

Biocatalysis

The use of enzymes as catalysts (biocatalysis) in formylation reactions aligns well with the principles of green chemistry. Lipases, in particular, have been shown to be effective catalysts for the N-formylation of amines using ethyl formate. rsc.orgresearchgate.netnih.gov These biocatalytic methods offer several advantages, including high selectivity, mild reaction conditions (often at room temperature), and the use of a recyclable and biodegradable catalyst. rsc.orgresearchgate.net

Alternative Energy Sources

To improve the energy efficiency of formylation reactions, alternative energy sources such as ultrasound and microwave irradiation have been explored.

Ultrasound: Sonication has been demonstrated to promote the N-formylation of amines with formic acid under solvent- and catalyst-free conditions at room temperature. academie-sciences.fr The acoustic cavitation generated by ultrasound creates localized high temperatures and pressures, accelerating the reaction rate and leading to high yields in short reaction times. academie-sciences.fr

Microwave Irradiation: Microwave-assisted synthesis has been applied to various formylation reactions, including the Duff formylation of phenols and the Vilsmeier-Haack reaction. degres.euresearchgate.net Microwave heating can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. degres.eumdpi.org

Green Solvents and Solvent-Free Conditions

The choice of solvent has a significant impact on the environmental footprint of a chemical process. Green chemistry encourages the use of safer, bio-based solvents or, ideally, the elimination of solvents altogether. rsc.org Many of the recently developed green formylation methods operate under solvent-free conditions, particularly those utilizing ultrasound or microwave irradiation. academie-sciences.frmdpi.org When a solvent is necessary, greener alternatives such as water, ethanol, or ionic liquids are being investigated. rsc.org

The following table provides a comparative overview of different green N-formylation methods for amines.

Formylating AgentCatalyst/PromoterEnergy SourceSolventKey AdvantagesReference
Carbon Dioxide (CO₂)Various (e.g., organocatalysts, metal complexes) or Catalyst-FreeConventional HeatingVarious organic solventsUtilization of a renewable C1 source, high atom economy. nih.govrsc.orgrsc.org
Formic AcidCatalyst-FreeConventional HeatingSolvent-FreeBio-based reagent, simple procedure, water as the only byproduct. acs.org
Ethyl FormateLipase (Biocatalyst)Room TemperatureSolvent-Free or minimal solventMild conditions, high selectivity, recyclable catalyst, bio-based reagent. rsc.orgresearchgate.netnih.gov
Formic AcidCatalyst-FreeUltrasoundSolvent-FreeRapid reaction times, high yields, energy-efficient, mild conditions. academie-sciences.fr
VariousVariousMicrowaveSolvent-Free or Green SolventsSignificant reduction in reaction time, often improved yields. degres.euresearchgate.netmdpi.org

Formyl Bromide in Atmospheric and Environmental Chemical Processes

Atmospheric Formation and Degradation Pathways of Formyl Halides

Formyl halides, including formyl bromide, are primarily formed in the atmosphere through the oxidation of halogenated hydrocarbons. Their lifecycle is characterized by photochemical reactions and interactions with key atmospheric radicals.

The formation of this compound in the atmosphere is largely a result of the oxidation of other bromine-containing compounds. A significant pathway is the oxidation of dibromomethane (B42720) (CH₂Br₂), which, when initiated by reaction with hydroxyl (OH) radicals or chlorine (Cl) atoms, produces the CHBr₂ radical. The subsequent reaction of the resulting alkoxy radical, CHBr₂O, leads to the elimination of a bromine atom to form this compound researchgate.net.

Another critical formation mechanism involves the reaction of atomic bromine (Br) with formaldehyde (B43269) (HCHO). This reaction abstracts a hydrogen atom from formaldehyde, producing hydrogen bromide (HBr) and the formyl radical (HCO), which can then be involved in further reactions ucr.edu. The reactions involving the formyl radical and halogenated compounds are complex, with the strength of the bonds being cleaved and formed determining the reaction's outcome rsc.org.

The degradation of this compound is also driven by photochemical processes. It can be broken down by photolysis (absorption of sunlight) or by reaction with OH radicals. These degradation pathways are significant because they release the bromine atom, which can then participate in catalytic chemical cycles.

Table 1: Key Atmospheric Reactions Involving this compound Formation and Degradation

ReactionDescriptionAtmospheric Significance
CH₂Br₂ + OH → CHBr₂ + H₂OInitiation step in the oxidation of dibromomethane.Leads to the formation of the precursor radical for this compound.
CHBr₂O → HC(O)Br + BrElimination reaction from the alkoxy radical.A direct formation pathway for this compound and release of a reactive bromine atom researchgate.net.
Br + HCHO → HBr + HCOReaction of atomic bromine with formaldehyde.Represents both a sink for formaldehyde and a source of HBr and the formyl radical, contributing to bromine cycling ucr.edu.
HC(O)Br + hν → HCO + BrPhotolysis of this compound.A primary degradation pathway that regenerates the bromine atom, making it available for other reactions, like ozone depletion.
HC(O)Br + OH → Products (e.g., CO + H₂O + Br)Reaction with the hydroxyl radical.An additional degradation pathway contributing to the atmospheric lifetime of this compound.

To understand the environmental impact of this compound, scientists use atmospheric fate and transport models. These simulation models estimate how chemical species are distributed and transformed in the atmosphere usda.govresearchgate.net. For bromine compounds, these models include modules for chemical reactions, transport by winds, and deposition processes (both wet and dry).

Chemical transport models (CTMs) like GEOS-Chem are used to simulate global tropospheric bromine chemistry copernicus.org. These models incorporate data on the sources of bromine, such as sea-salt debromination and the breakdown of bromocarbons, and a complex network of chemical reactions. The models track the lifecycle of various bromine species, including inorganic bromine (Bry), which cycles between radical forms like BrO and non-radical reservoirs such as HBr, HOBr, and this compound copernicus.org.

The results from these models are often compared with satellite observations of bromine monoxide (BrO) columns to validate their accuracy copernicus.org. Modeling studies are crucial for estimating the characteristic travel distance and potential for long-range atmospheric transport of halogenated compounds nih.gov.

Table 2: Components of Atmospheric Fate and Transport Models for Halogenated Compounds

Model ComponentDescriptionRelevance to this compound
Emissions Inventory Data on the sources of precursor bromine compounds (e.g., CH₂Br₂, CHBr₃) from natural (oceans, biomass burning) and anthropogenic sources.Determines the initial amount of bromine available to form this compound and other species.
Chemical Mechanism A set of chemical reactions and their rate constants, including photolysis, oxidation, and radical-molecule reactions rsc.org.Simulates the formation and degradation of this compound as described in section 6.1.1.
Transport Module Simulates the movement of chemical species through the atmosphere via advection (wind) and diffusion.Predicts how this compound is distributed geographically from its source regions.
Deposition Processes Simulates the removal of species from the atmosphere via wet deposition (rain, snow) and dry deposition (uptake by surfaces).Determines the ultimate fate and atmospheric lifetime of this compound and other bromine reservoirs.
Validation Data Observational data from satellites, aircraft, and ground stations (e.g., BrO concentrations) used to check the model's performance copernicus.org.Ensures the model's representation of the bromine cycle, including the role of this compound as an intermediate, is consistent with real-world atmospheric conditions.

Role in Tropospheric and Stratospheric Chemical Cycles

This compound, as part of the broader family of atmospheric bromine compounds, is an active participant in the chemical cycles of both the troposphere and the stratosphere. Its primary significance lies in its role as a temporary reservoir for reactive bromine, which is a potent catalyst for ozone destruction.

Reactive halogen species, particularly bromine, are known to be highly efficient at destroying ozone nih.gov. Bromine compounds are a significant contributor to stratospheric ozone depletion copernicus.org. The process occurs via catalytic cycles where a single bromine atom can destroy many ozone molecules.

The primary catalytic cycle involving bromine is:

Br + O₃ → BrO + O₂

BrO + O → Br + O₂

This compound contributes to this process by acting as a reservoir for bromine atoms. While it is more stable than atomic bromine, its degradation through photolysis or reaction with OH releases the Br atom, initiating or propagating the ozone depletion cycle caltech.edu. The efficiency of bromine-induced ozone loss is significantly enhanced by the presence of chlorine, through combined catalytic cycles involving both BrO and ClO copernicus.org.

In polar regions, unique photochemistry on the surface of ice crystals can convert inert halide ions into reactive halogen species, leading to severe boundary-layer ozone depletion events (ODEs) nerc.ac.ukcopernicus.orghelsinki.fi. While this compound is not a primary actor in the initial release, it is part of the complex gas-phase chemistry that sustains these events.

The atmospheric chemistry of this compound is intertwined with the formation of secondary air pollutants. These are pollutants not directly emitted into the atmosphere but formed through chemical reactions of primary pollutants labxchange.org.

Halogen chemistry, including the reactions that form and destroy this compound, can significantly enhance the atmosphere's oxidative capacity. The presence of reactive halogens increases the concentration of oxidants like OH, O₃, and the halogen atoms themselves noaa.gov. This enhanced oxidative environment accelerates the conversion of primary pollutants such as volatile organic compounds (VOCs) and sulfur dioxide (SO₂) into secondary pollutants.

For example, the oxidation of VOCs in a halogen-rich environment can lead to the formation of secondary organic aerosol (SOA), a major component of fine particulate matter (PM₂.₅) and haze noaa.gov. Furthermore, the photobromination of atmospheric compounds like phenols can produce brominated derivatives that are persistent and toxic pollutants researchgate.net. The reactions involving this compound are part of the complex chemical web that influences the production rates and types of these secondary pollutants.

Future Research Directions and Challenges in Formyl Bromide Chemistry

Exploration of New Generation and Stabilization Techniques

The primary obstacle in harnessing formyl bromide is its pronounced instability; it readily decomposes, particularly in the presence of heat or moisture, into products like hydrogen bromide and carbon monoxide. smolecule.com Current generation methods, such as the reaction between formyl radicals and molecular bromine, often produce the compound under conditions where it is immediately consumed or decomposes. smolecule.com Consequently, a major research frontier is the development of methods to generate this compound in situ under mild conditions and to stabilize it long enough for synthetic applications.

Future research will likely focus on:

Flow Chemistry and Microfluidics: Generating this compound in a continuous flow reactor would allow for its immediate use in a subsequent reaction step. This approach minimizes the accumulation of the unstable species, thereby reducing decomposition and improving safety.

Photochemical and Electrochemical Generation: Light- or electricity-driven methods could offer precise temporal and spatial control over the generation of this compound from stable precursors, allowing it to be produced on demand directly within the reaction mixture.

Matrix Isolation and Cryogenic Chemistry: Studying this compound at very low temperatures within an inert gas matrix can trap the molecule, allowing for detailed spectroscopic characterization and investigation of its fundamental properties without decomposition.

Computational Design of Stabilizing Adducts: Theoretical chemistry can be employed to predict and design molecules or complexes that could form temporary, reversible adducts with this compound. These adducts would act as "stabilized" carriers of the formyl group, masking its reactivity until needed.

Table 1: Comparison of Potential Generation and Stabilization Strategies for this compound

Strategy Principle Advantages Key Challenges
Flow Chemistry Continuous in situ generation and immediate consumption. Enhanced safety, improved yield, precise control over reaction time. Requires specialized equipment; optimization of flow rates and mixing.
Photochemical Generation Using light to trigger the formation of HCOBr from a precursor. High spatial/temporal control; mild reaction conditions. Identifying suitable precursors; potential for side reactions.
Matrix Isolation Trapping HCOBr in a solid, inert gas at cryogenic temperatures. Allows for detailed spectroscopic study of the isolated molecule. Not a practical method for synthetic application; requires specialized equipment.

| Stabilizing Adducts | Reversible complexation with a carrier molecule. | Potential for a stable, "bottled" this compound equivalent. | Designing a carrier with ideal binding/release kinetics; adduct may have altered reactivity. |

Development of Highly Selective Catalytic Systems

Given the high reactivity of this compound, achieving high selectivity in its reactions is a formidable challenge. Uncatalyzed reactions often lead to a mixture of products. The development of highly selective catalytic systems is therefore essential to direct its reactivity toward a specific chemical transformation.

Key challenges and research directions include:

Catalyst Design for Extreme Reactivity: Catalysts must be able to operate under extremely mild conditions to prevent the decomposition of this compound. This may involve moving beyond traditional palladium catalysts, which are often used in formylation reactions at elevated temperatures, to more reactive metals or exploring non-metal alternatives. acs.orgliverpool.ac.uk

Organocatalysis and Photocatalysis: Organocatalysts or hybrid photocatalytic systems could offer new pathways for activating substrates under gentle conditions, enabling controlled reactions with this compound. chemrxiv.org For instance, a photocatalyst could generate a reactive species that is then intercepted by this compound in a highly selective manner.

Resistant Catalyst Architectures: this compound and its decomposition product, hydrogen bromide, can deactivate many catalysts. Future work must focus on designing robust catalysts, such as those with sterically shielded active sites or ligands that are resistant to protonation or degradation.

Table 2: Challenges and Future Directions in Catalysis for this compound Reactions

Challenge Potential Future Research Direction Desired Outcome
High Reactivity of Substrate Development of catalysts based on earth-abundant metals (e.g., Ni, Cu) or organocatalysts that function at low temperatures. Controlled formylation without decomposition of this compound.
Catalyst Deactivation Design of sterically hindered ligands or acid-tolerant catalytic systems. Increased catalyst turnover number and longevity. researchgate.net

| Poor Selectivity | Creation of enzyme-inspired catalysts with defined binding pockets or directing-group-assisted catalysis. | High regioselectivity and chemoselectivity in the formylation of complex molecules. |

Advanced In Situ Spectroscopic Monitoring of Reaction Dynamics

Because of its fleeting nature, studying the reaction mechanisms of this compound is incredibly difficult. Traditional analytical methods that require sample isolation are often not feasible. Advanced in situ spectroscopic techniques, which monitor the reaction as it happens, are crucial for gaining a fundamental understanding of how this compound is formed and how it reacts.

Future research should leverage:

Time-Resolved Spectroscopy: Techniques like ultrafast infrared or Raman spectroscopy can provide real-time snapshots of the molecular vibrations of this compound and its transient intermediates during a reaction. smolecule.comrsc.org This allows for direct observation of bond formation and cleavage.

Cryogenic NMR Spectroscopy: By slowing down the reaction at very low temperatures, NMR spectroscopy can be used to identify and characterize short-lived intermediates that would be undetectable at room temperature.

Mass Spectrometry for Flow Systems: Coupling a mass spectrometer to a flow reactor can provide continuous analysis of the reaction mixture, allowing for the detection of this compound and its products as they are formed.

Table 3: Application of In Situ Spectroscopy to this compound Chemistry

Spectroscopic Method Type of Information Obtainable Research Impact
Time-Resolved IR/Raman Vibrational modes of HCOBr and intermediates; reaction kinetics. smolecule.comacs.org Direct evidence of reaction pathways and transition states.
Cryogenic NMR Structural information on short-lived intermediates. researchgate.net Elucidation of complex reaction mechanisms.

| Flow-MS | Real-time monitoring of reactant consumption and product formation. | Rapid optimization of reaction conditions in flow systems. |

Integration of Machine Learning in Reaction Prediction and Optimization

The complexity and instability of this compound make experimental exploration both challenging and resource-intensive. Machine learning (ML) offers a powerful computational approach to navigate this complexity, predict reactivity, and accelerate the discovery of viable reaction conditions. neurips.ccarxiv.orgnih.gov

Future integration of ML in this field will likely involve:

Predicting Reaction Outcomes: ML models can be trained on existing chemical reaction data to predict the likely products of a reaction involving this compound, even for substrates that have never been tested experimentally. arxiv.org

Optimizing Reaction Conditions: Algorithms can analyze the parameter space of a reaction (e.g., temperature, solvent, catalyst) to identify the optimal conditions for maximizing yield and selectivity, minimizing the number of required experiments.

Discovering New Reactions: ML can screen virtual libraries of compounds to identify novel and potentially useful reactions of this compound, guiding experimentalists toward unexplored areas of its chemistry. The primary challenge will be the generation of a sufficiently large and accurate dataset for such a poorly studied molecule, likely requiring the use of transfer learning from related acyl halides or data generated from high-throughput computational chemistry.

Table 4: Potential Machine Learning Applications in this compound Research

Application ML Approach Required Data Potential Impact
Reaction Prediction Graph-based neural networks; Transformers. arxiv.orgarxiv.org Datasets of reactions involving acyl halides and formylating agents. Rapidly screen for successful reactions, reducing experimental effort.
Yield Optimization Bayesian optimization; Random forest models. researchgate.net High-throughput experimental data or calculated reaction energies. Efficiently find optimal conditions for high-yield synthesis.

| New Reaction Discovery | Generative models; Reinforcement learning. | Large-scale reaction databases and quantum chemical calculations. | Propose novel, synthetically valuable transformations. |

Unraveling Complex Biological or Material Science Applications

While currently limited by its instability, the high reactivity of this compound suggests significant potential in specialized applications where controlled, potent formylation is required. smolecule.com Future research, building upon advances in its generation and control, could unlock novel applications in materials and life sciences.

Potential future avenues include:

Surface Functionalization of Materials: In situ generated this compound could be used to precisely modify the surfaces of polymers or inorganic materials, introducing aldehyde functionalities that can be used for subsequent chemical modifications, for example, in the creation of sensors or specialized coatings.

Late-Stage Functionalization of Bioactive Molecules: Formylation is a key step in the synthesis of many pharmaceuticals. chemscene.comresearchgate.net A highly controlled method using a this compound equivalent could enable the late-stage modification of complex drug candidates, allowing for the rapid generation of analog libraries for biological screening.

Synthesis of Novel Polymers: The reactivity of this compound could be harnessed in polymerization reactions to create novel materials with unique electronic or physical properties, potentially for applications in organic electronics. worktribe.com

The overarching challenge in this area is achieving exquisite control. The very reactivity that makes this compound a powerful tool also makes it a liability, as it can react indiscriminately with sensitive functional groups in complex molecules or materials. Success in this domain will be a direct consequence of progress in the other research areas outlined above, particularly in catalysis and controlled generation.

Q & A

How can researchers design experiments to measure the photolysis kinetics of formyl bromide (HCOBr) under controlled atmospheric conditions?

Answer:
this compound's photolysis can be studied using UV absorption spectroscopy. Experimental setups should employ a quartz cell with controlled temperature (e.g., 297 K) and measure absorption cross-sections across 240–340 nm, averaging data over 1 nm intervals as recommended by NASA evaluations. Calibration requires comparing structured absorption bands (peak at ~268 nm) against reference spectra. Note that photolysis quantum yields remain undetermined, necessitating complementary techniques like mass spectrometry to identify products (e.g., Br radicals or CO) .

What are the competing pathways in the alkylation of aromatic systems involving this compound, and how can researchers optimize selectivity?

Answer:
In alkylation reactions (e.g., with 2-methoxy-4-formyl phenol), this compound may participate in three parallel pathways: formyl substitution, ortho-substitution, and ether formation. Selectivity depends on substituent effects: electron-donating groups (e.g., -OCH₃) favor O-alkylation over C-alkylation. Researchers should adjust reaction conditions (e.g., base strength, temperature) and monitor yields via NMR or HPLC. For example, under basic conditions at RT, formyl substitution dominates (17% yield), but ether formation increases with donating groups .

What spectroscopic methods are critical for validating the formation of this compound in radical-mediated syntheses?

Answer:
IR spectroscopy is essential for detecting HCOBr via characteristic carbonyl (C=O) and C-Br stretches. Kinetic studies using time-resolved IR can track intermediates like HCO radicals reacting with Br₂. Additionally, GC-MS helps confirm products (e.g., cyclohexyl silyl ethers) in radical ring-closure reactions. Cross-referencing with literature spectra (e.g., Yarwood et al., 1991) ensures accuracy .

How do researchers reconcile discrepancies in product distributions when this compound is used in multi-step organic syntheses?

Answer:
Contradictions arise from competing mechanisms (e.g., radical vs. ionic pathways). For instance, using PhSiH₃ instead of Bu₃SnH shifts selectivity toward silyl ether formation due to the silyl radical's affinity for oxygen-centered intermediates. Researchers should perform mechanistic probes (e.g., radical traps, isotopic labeling) and kinetic modeling to deconvolute pathways. Reproducing conditions from peer studies (e.g., Togo, 2004) aids in validating hypotheses .

What safety protocols are critical when handling this compound in Grignard or organometallic reactions?

Answer:
this compound is highly reactive and flammable. Key precautions include:

  • Using inert atmospheres (N₂/Ar) and flame-resistant equipment.
  • Employing dry solvents to prevent unintended hydrolysis.
  • Quenching residues with CO₂ or dry chemical extinguishers (avoid water).
  • Referencing safety data sheets (SDS) for emergency measures, such as neutralization with sand/silica .

How can computational chemistry aid in predicting this compound’s reactivity in novel reaction environments?

Answer:
Density functional theory (DFT) calculations model transition states and thermodynamic parameters (e.g., activation energy for HCOBr photolysis). Software like Gaussian or ORCA can simulate UV-Vis spectra to validate experimental absorption cross-sections. Collaborative studies combining computational and experimental data (e.g., NASA evaluations) enhance predictive accuracy .

What challenges arise in synthesizing formyl derivatives using this compound, and how are they mitigated?

Answer:
Challenges include competing side reactions (e.g., over-alkylation) and instability of the formyl group. Strategies:

  • Slow addition of this compound to avoid excess.
  • Low-temperature reactions (−78°C) to stabilize intermediates.
  • Using bulky bases (e.g., LDA) to minimize nucleophilic attack on the formyl group.
    Successful syntheses (e.g., 2-formyl-17α-ethynylestradiol) require meticulous stoichiometry and real-time monitoring via TLC .

How does the electronic structure of this compound influence its role in cross-coupling reactions?

Answer:
The electron-withdrawing formyl group polarizes the C-Br bond, enhancing electrophilicity. This facilitates nucleophilic aromatic substitution (SNAr) in electron-rich arenes. However, in transition-metal-catalyzed couplings (e.g., Suzuki), the formyl group may deactivate catalysts. Researchers often protect the formyl group (e.g., as acetals) or use Pd/Cu bimetallic systems to improve efficiency .

What are the limitations of current data on this compound’s atmospheric lifetime, and how can they be addressed?

Answer:
NASA evaluations note a lack of quantum yield data for HCOBr photolysis, preventing accurate atmospheric modeling. Researchers should conduct laser flash photolysis experiments to quantify Φ values and validate product ratios (e.g., Br vs. HCO radicals). Collaborating with atmospheric chemistry consortia ensures alignment with broader datasets .

How can this compound be utilized in the synthesis of heterocyclic compounds, and what methodological pitfalls exist?

Answer:
HCOBr serves as a formylating agent in cyclization reactions (e.g., pyrimidine synthesis via β-formyl enamides). Key pitfalls:

  • Uncontrolled polymerization of intermediates.
  • Competing hydrolysis in protic solvents.
    Mitigation involves using aprotic solvents (THF, DMF) and low-temperature conditions. Recent methods employ SmCl₃ catalysis to enhance cyclization efficiency .

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